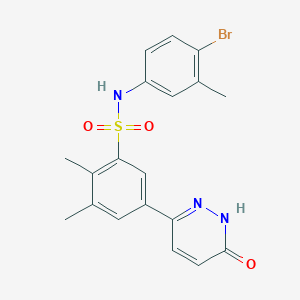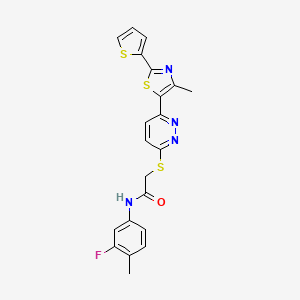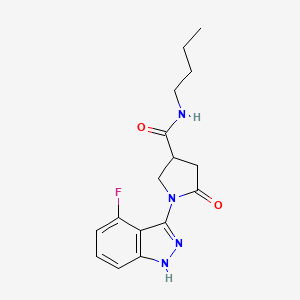![molecular formula C20H19N3O2 B11236504 2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide](/img/structure/B11236504.png)
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-phenylpyridazin-3-yl derivatives.
Reaction Conditions: The key step involves the reaction of 6-phenylpyridazin-3-yl derivatives with 2-bromoethyl acetate in the presence of a base such as potassium carbonate.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are involved in inflammatory and cellular signaling pathways.
Pathways: By inhibiting these enzymes, the compound can reduce inflammation and inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
2-phenyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide can be compared with other pyridazine derivatives:
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-phenyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C20H19N3O2/c24-19(15-16-7-3-1-4-8-16)21-13-14-25-20-12-11-18(22-23-20)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,21,24) |
InChI Key |
OKNVMXUDYBFOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B11236422.png)
![6-chloro-N-(2,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236429.png)
![1-(1H-indazol-3-yl)-N-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11236431.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide](/img/structure/B11236433.png)
![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11236454.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11236468.png)


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11236493.png)
![Methyl 1-[2-(morpholin-4-ylcarbonyl)-1,1-dioxido-1-benzothiophen-3-yl]piperidine-4-carboxylate](/img/structure/B11236500.png)

![N-benzyl-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236515.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-3-carboxamide](/img/structure/B11236522.png)
